molecular formula C10H6BrN3O3 B13837281 2-(3-Bromophenoxy)-5-nitropyrimidine

2-(3-Bromophenoxy)-5-nitropyrimidine

Cat. No.: B13837281
M. Wt: 296.08 g/mol
InChI Key: LYKUIDWPGKFLLE-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-5-nitropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a bromophenoxy group at the second position and a nitro group at the fifth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)-5-nitropyrimidine typically involves the reaction of 3-bromophenol with 5-nitropyrimidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-bromophenol reacts with 5-nitropyrimidine in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)-5-nitropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, where the phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.

    Reduction Reactions: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride (NaBH4) are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by other functional groups.

    Reduction Reactions: The major product is the corresponding amino derivative.

    Oxidation Reactions: Oxidized products such as quinones or other oxidized phenoxy derivatives are formed.

Scientific Research Applications

2-(3-Bromophenoxy)-5-nitropyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)-5-nitropyrimidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromophenoxy group can also participate in interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)-5-nitropyrimidine: Similar structure but with the bromine atom at the fourth position.

    2-(3-Chlorophenoxy)-5-nitropyrimidine: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Bromophenoxy)-4-nitropyrimidine: Similar structure but with the nitro group at the fourth position.

Uniqueness

2-(3-Bromophenoxy)-5-nitropyrimidine is unique due to the specific positioning of the bromophenoxy and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H6BrN3O3

Molecular Weight

296.08 g/mol

IUPAC Name

2-(3-bromophenoxy)-5-nitropyrimidine

InChI

InChI=1S/C10H6BrN3O3/c11-7-2-1-3-9(4-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H

InChI Key

LYKUIDWPGKFLLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=NC=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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